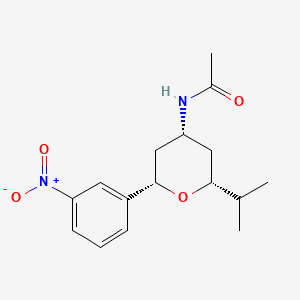
rac-N-((2R,4R,6S)-2-isopropyl-6-(3-nitrophenyl)tetrahydro-2H-pyran-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-N-((2R,4R,6S)-2-isopropyl-6-(3-nitrophenyl)tetrahydro-2H-pyran-4-yl)acetamide: is a synthetic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-N-((2R,4R,6S)-2-isopropyl-6-(3-nitrophenyl)tetrahydro-2H-pyran-4-yl)acetamide typically involves multiple steps:
Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Isopropyl Group: This step might involve alkylation reactions.
Attachment of the Nitrophenyl Group: This can be done through nitration reactions followed by coupling with the tetrahydropyran ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group or the nitrophenyl group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The compound might undergo substitution reactions, especially at the acetamide group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the specific substituents introduced.
科学研究应用
rac-N-((2R,4R,6S)-2-isopropyl-6-(3-nitrophenyl)tetrahydro-2H-pyran-4-yl)acetamide: may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a pharmacological agent.
Industry: Use in the production of specialized chemicals or materials.
作用机制
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
相似化合物的比较
Similar compounds might include other tetrahydropyran derivatives or nitrophenyl compounds. The uniqueness of rac-N-((2R,4R,6S)-2-isopropyl-6-(3-nitrophenyl)tetrahydro-2H-pyran-4-yl)acetamide could lie in its specific combination of functional groups, which might confer unique chemical reactivity or biological activity.
List of Similar Compounds
Tetrahydropyran derivatives: Compounds with similar ring structures.
Nitrophenyl compounds: Compounds with nitrophenyl groups.
Acetamide derivatives: Compounds with acetamide functional groups.
属性
分子式 |
C16H22N2O4 |
|---|---|
分子量 |
306.36 g/mol |
IUPAC 名称 |
N-[(2S,4R,6R)-2-(3-nitrophenyl)-6-propan-2-yloxan-4-yl]acetamide |
InChI |
InChI=1S/C16H22N2O4/c1-10(2)15-8-13(17-11(3)19)9-16(22-15)12-5-4-6-14(7-12)18(20)21/h4-7,10,13,15-16H,8-9H2,1-3H3,(H,17,19)/t13-,15-,16+/m1/s1 |
InChI 键 |
RQHVGKHGODRQMR-BMFZPTHFSA-N |
手性 SMILES |
CC(C)[C@H]1C[C@H](C[C@H](O1)C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C |
规范 SMILES |
CC(C)C1CC(CC(O1)C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


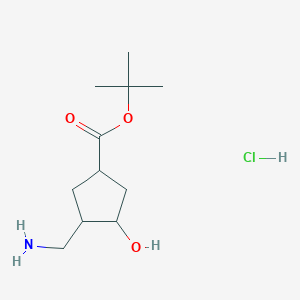
![4-Hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one](/img/structure/B15127248.png)
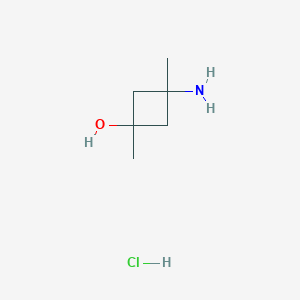
![rac-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis](/img/structure/B15127273.png)
![2,6-diamino-N-{5-amino-1-[(1-{[1-({5-amino-1-[(5-amino-1-{[1-({1-[(5-amino-1-carbamoylpentyl)carbamoyl]-2,2-diphenylethyl}carbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}pentyl)carbamoyl]pentyl}carbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}-2-(1H-indol-3-yl)ethyl)carbamoyl]pentyl}hexanamide](/img/structure/B15127279.png)
![(8,8-Dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) 2-methylpropanoate](/img/structure/B15127284.png)

![5-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B15127297.png)
![2-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid](/img/structure/B15127300.png)
![2-[3-hydroxy-4,4,10,13-tetramethyl-17-(6-methylheptan-2-yl)-2,3,5,6,7,11,12,17-octahydro-1H-cyclopenta[a]phenanthren-14-yl]acetic acid](/img/structure/B15127307.png)
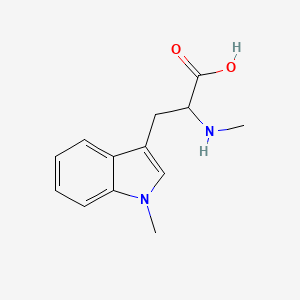
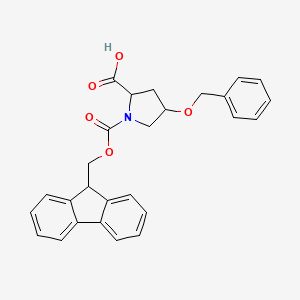
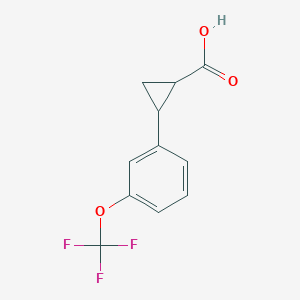
![6-Oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B15127340.png)
